
3-Pentylpiperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Pentylpiperidine is an organic compound belonging to the piperidine family, which is characterized by a six-membered ring containing five carbon atoms and one nitrogen atom. This compound is notable for its pentyl substituent at the third position of the piperidine ring. Piperidine derivatives are widely recognized for their significance in medicinal chemistry and pharmaceutical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Pentylpiperidine can be achieved through various methods. One common approach involves the hydrodenitrogenation of pyridine derivatives. For instance, the hydrodenitrogenation of 2-methylpiperidine and 2-methylpyrrolidine over sulfided NiMo/γ-Al₂O₃ catalysts can yield N-pentylpiperidine . Another method includes the reaction of pentylamine with piperidine intermediates under specific conditions .
Industrial Production Methods: Industrial production of this compound typically involves catalytic hydrogenation processes. The use of sulfided molybdenum or nickel catalysts is common in these reactions, which are conducted under high pressure and temperature to ensure efficient conversion .
Chemical Reactions Analysis
Types of Reactions: 3-Pentylpiperidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the pentyl group or hydrogen atoms are replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or peracids are commonly used.
Reduction: Catalysts such as palladium or rhodium are employed in hydrogenation reactions.
Substitution: Halogenating agents and nucleophiles are used under controlled conditions.
Major Products Formed:
Oxidation: N-oxides of this compound.
Reduction: Various amine derivatives.
Substitution: Substituted piperidine derivatives with different functional groups.
Scientific Research Applications
3-Pentylpiperidine has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing complex organic molecules.
Biology: It is used in the study of biological pathways and enzyme interactions.
Industry: It is utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-Pentylpiperidine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate biological pathways by binding to active sites or altering the conformation of target proteins. This interaction can lead to various pharmacological effects, including inhibition of enzyme activity or modulation of receptor signaling .
Comparison with Similar Compounds
Piperidine: The parent compound with a similar structure but without the pentyl substituent.
N-Methylpiperidine: A derivative with a methyl group instead of a pentyl group.
N-Ethylpiperidine: A derivative with an ethyl group.
Uniqueness: 3-Pentylpiperidine is unique due to its specific pentyl substituent, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in medicinal chemistry and drug development .
Properties
Molecular Formula |
C10H21N |
|---|---|
Molecular Weight |
155.28 g/mol |
IUPAC Name |
3-pentylpiperidine |
InChI |
InChI=1S/C10H21N/c1-2-3-4-6-10-7-5-8-11-9-10/h10-11H,2-9H2,1H3 |
InChI Key |
QBCAFUFJMCKKAM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC1CCCNC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(3-Aminocyclobutyl)-octahydropyrrolo[1,2-a]piperazin-6-one](/img/structure/B15262388.png)
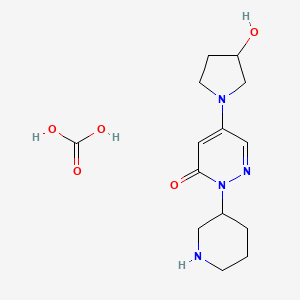

![2-Chloro-6-[methyl(propan-2-YL)amino]pyridine-4-carbonitrile](/img/structure/B15262407.png)
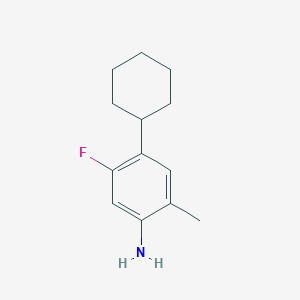
![tert-Butyl N-[2-(4-fluoro-2H-1,3,2-benzodithiazol-2-yl)ethyl]carbamate](/img/structure/B15262420.png)

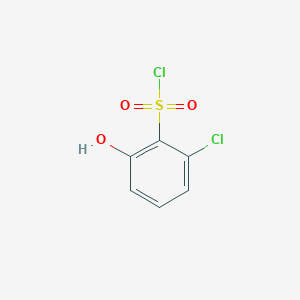
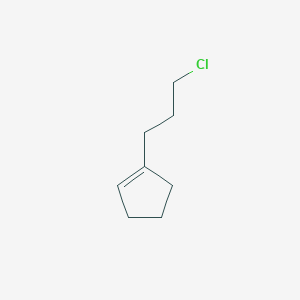
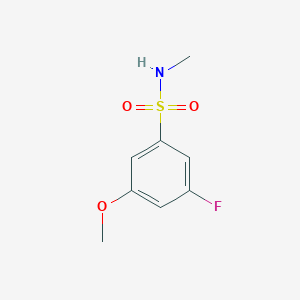
![1-[1-(2-Methylpropyl)-1H-pyrazol-4-yl]-6-oxa-2-azaspiro[3.4]octane](/img/structure/B15262453.png)

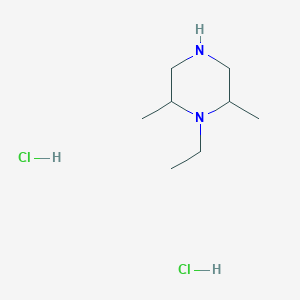
![2-{[4-Fluoro-3-(trifluoromethyl)phenyl]methyl}-2-methylpyrrolidine](/img/structure/B15262473.png)
